

# Application Notes and Protocols for Recombinant Human PHM-27 Expression and Purification

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## Compound of Interest

Compound Name: PHM-27 (human)

Cat. No.: B10787789

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## Introduction

Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide hormone derived from the same precursor as Vasoactive Intestinal Peptide (VIP). It belongs to the glucagon-secretin superfamily of peptides and has been identified as a potent agonist for the human calcitonin receptor (hCTR). Activation of hCTR by PHM-27 stimulates intracellular signaling pathways, making it a molecule of interest for therapeutic development in areas such as calcium homeostasis and glucose metabolism. These application notes provide a comprehensive overview of the expression and purification of recombinant human PHM-27, offering detailed protocols for its production in a microbial expression system.

## Biological Activity

Recombinant human PHM-27 exhibits potent agonistic activity at the human calcitonin receptor, with a reported EC<sub>50</sub> of 11 nM.<sup>[1]</sup> Its binding to the receptor initiates downstream signaling cascades, primarily through G-protein-coupled pathways.

## Data Presentation

**Table 1: Representative Purification Summary for Recombinant Human PHM-27 from *Pichia pastoris* Culture**

Purification Step	Total Protein (mg)	PHM-27 Activity (Units)	Specific Activity (Units/mg)	Yield (%)	Purification Fold
Culture Supernatant	1500	150,000	100	100	1
Ni-NTA Affinity Chromatography	80	120,000	1500	80	15
Tag Cleavage and Removal	65	110,500	1700	73.7	17
Reverse-Phase HPLC	59	105,000	1780	70	17.8

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions, expression levels, and purification efficiency.

## Experimental Protocols

### Cloning of the Human PHM-27 Gene into an Expression Vector

This protocol describes the cloning of the codon-optimized human PHM-27 gene into a *Pichia pastoris* expression vector.

Materials:

- Codon-optimized synthetic human PHM-27 gene construct with a C-terminal His6-tag and a TEV protease cleavage site.
- pPICZα A expression vector.

- Restriction enzymes (e.g., XhoI and SacII).
- T4 DNA Ligase.
- Competent E. coli (e.g., DH5α) for cloning.
- LB agar plates with appropriate antibiotic selection.
- Plasmid DNA purification kit.

Protocol:

- Digest the pPICZα A vector and the synthetic PHM-27 gene construct with XhoI and SacII restriction enzymes.
- Purify the digested vector and insert using a gel purification kit.
- Ligate the digested PHM-27 insert into the linearized pPICZα A vector using T4 DNA Ligase.
- Transform the ligation mixture into competent E. coli DH5α cells.
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.
- Select individual colonies and grow them in liquid LB medium.
- Isolate the recombinant plasmid DNA using a plasmid purification kit.
- Verify the correct insertion of the PHM-27 gene by restriction digestion and DNA sequencing.

## Expression of Recombinant Human PHM-27 in Pichia pastoris

This protocol details the transformation of the expression vector into *P. pastoris* and the subsequent induction of recombinant PHM-27 expression.

Materials:

- Linearized recombinant pPICZ $\alpha$  A-PHM-27 plasmid.
- Competent *P. pastoris* cells (e.g., GS115).
- Yeast extract Peptone Dextrose (YPD) medium.
- Buffered Glycerol-complex Medium (BMGY).
- Buffered Methanol-complex Medium (BMMY).
- Methanol.

#### Protocol:

- Transform the linearized pPICZ $\alpha$  A-PHM-27 plasmid into competent *P. pastoris* cells by electroporation.
- Plate the transformed cells on YPD plates containing the appropriate selection marker and incubate at 30°C for 2-4 days.
- Inoculate a single colony of a positive transformant into 25 mL of BMGY medium and grow at 30°C in a shaking incubator until the culture reaches an OD600 of 2-6.
- Harvest the cells by centrifugation and resuspend the cell pellet in 100 mL of BMMY medium to induce expression.
- Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.
- Continue incubation at 30°C with vigorous shaking for 72-96 hours.
- Harvest the culture supernatant containing the secreted recombinant PHM-27 by centrifugation.

## Purification of Recombinant Human PHM-27

This protocol outlines a two-step purification process for the His-tagged recombinant PHM-27.

#### Materials:

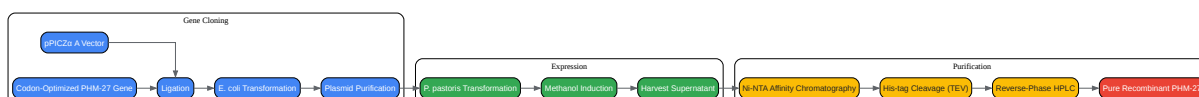
- Culture supernatant containing recombinant PHM-27.
- Ni-NTA affinity chromatography column.
- Binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).
- Wash buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 40 mM imidazole, pH 7.4).
- Elution buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 500 mM imidazole, pH 7.4).
- TEV protease.
- Dialysis tubing.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

Protocol:

- Affinity Chromatography:
  1. Clarify the culture supernatant by centrifugation and filtration.
  2. Equilibrate the Ni-NTA column with binding buffer.
  3. Load the clarified supernatant onto the column.
  4. Wash the column with wash buffer to remove unbound proteins.
  5. Elute the bound His-tagged PHM-27 with elution buffer.
- Tag Cleavage and RP-HPLC:
  1. Dialyze the eluted protein against a buffer suitable for TEV protease activity.
  2. Add TEV protease to the dialyzed protein solution to cleave the His6-tag.
  3. Incubate at room temperature for 12-16 hours.

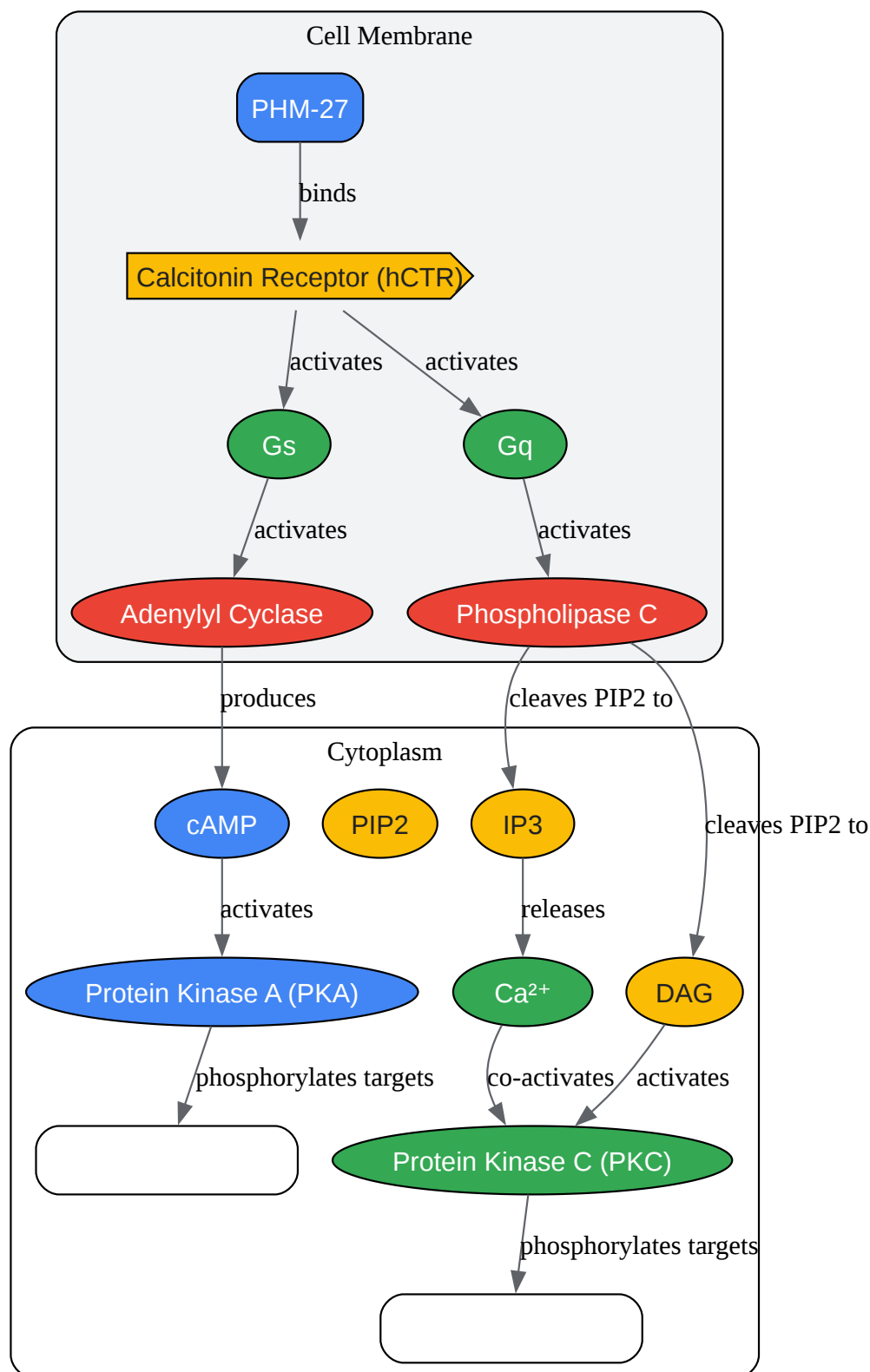
4. Pass the cleavage reaction mixture through the Ni-NTA column again to remove the cleaved His-tag and TEV protease.
5. Collect the flow-through containing the untagged PHM-27.
6. Further purify the PHM-27 using RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
7. Collect the fractions containing pure PHM-27 and lyophilize.

## Visualization of Pathways and Workflows



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Caption: Experimental workflow for recombinant human PHM-27 expression and purification.



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Caption: PHM-27 signaling through the human calcitonin receptor.

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## References

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